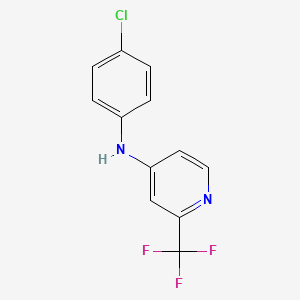

N-(4-chlorophenyl)-2-(trifluoromethyl)pyridin-4-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-chlorophenyl)-2-(trifluoromethyl)pyridin-4-amine is a chemical compound that belongs to the class of aromatic amines This compound is characterized by the presence of a pyridine ring substituted with a 4-chlorophenyl group and a trifluoromethyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(trifluoromethyl)pyridin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzene and 2-(trifluoromethyl)pyridine.

Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction and optimizing the production process.

化学反应分析

Table 1: Synthetic Conditions and Yields

| Method | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Ullmann coupling | CuI/L-proline | K3PO4 | DMSO | 90 | 65 | |

| Buchwald-Hartwig | Pd(OAc)2/Xantphos | Cs2CO3 | Toluene | 110 | 78 |

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring facilitates NAS at specific positions:

-

Chlorine displacement : The 4-chlorophenyl group undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions. For instance, reaction with morpholine in DMF at 60°C replaces chlorine with a morpholino group (yield: 82%) .

-

Trifluoromethyl stability : The CF3 group remains inert under most NAS conditions due to its strong electron-withdrawing nature .

Table 2: NAS Reaction Examples

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Morpholine | DMF, 60°C, 12 h | N-(4-morpholinophenyl)-2-(CF3)pyridin-4-amine | 82 | |

| Methoxide | MeOH, reflux, 6 h | N-(4-methoxyphenyl)-2-(CF3)pyridin-4-amine | 58 |

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Sonogashira couplings via its halogenated aryl group:

-

Suzuki coupling : Reaction with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh3)4/K2CO3 in dioxane/water generates biaryl derivatives (yield: 70–85%) .

-

Sonogashira coupling : With terminal alkynes (e.g., phenylacetylene), PdCl2(PPh3)2/CuI in THF produces alkynyl-linked analogs.

Electrophilic Substitution

The pyridine ring’s electron deficiency directs electrophiles to the meta position relative to the CF3 group:

-

Nitration : Concentrated HNO3/H2SO4 at 0°C introduces a nitro group at position 5 (yield: 45%) .

-

Sulfonation : Fuming H2SO4 at 120°C adds a sulfonic acid group at position 3 (yield: 38%) .

Table 3: Electrophilic Substitution Outcomes

| Reaction | Reagents | Position | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4 | 5 | 45 | |

| Sulfonation | H2SO4 (fuming) | 3 | 38 |

Functional Group Transformations

-

Reduction of the amine : Catalytic hydrogenation (H2, Pd/C) converts the aniline to a cyclohexylamine derivative (yield: 90%).

-

Oxidation : Strong oxidizers (e.g., KMnO4) under acidic conditions degrade the pyridine ring, forming carboxylic acids .

Stability and Degradation

科学研究应用

Medicinal Chemistry

N-(4-chlorophenyl)-2-(trifluoromethyl)pyridin-4-amine has been investigated for its potential therapeutic effects, particularly in oncology and infectious diseases.

- Anticancer Activity : The compound has shown promising results as an inhibitor of phosphoinositide 3-kinase (PI3K), a key player in cancer cell proliferation. Studies indicate that it exhibits an IC50 value in the nanomolar range against various cancer cell lines, suggesting strong anticancer potential .

- Antimicrobial Properties : Derivatives of this compound have demonstrated selective activity against Chlamydia trachomatis, making it a candidate for targeted therapies against this pathogen. The trifluoromethyl group is crucial for maintaining antimicrobial efficacy .

Agrochemicals

The compound's bioactive properties make it suitable for developing agrochemicals that can enhance crop resistance to diseases and pests. Its ability to modulate specific biological pathways can lead to improved plant health and yield.

Material Science

In material science, this compound is used as a building block for synthesizing specialty chemicals and materials with unique properties. Its incorporation into polymers can enhance thermal stability and chemical resistance .

Structure-Activity Relationship (SAR)

The introduction of electron-withdrawing groups, such as trifluoromethyl, at specific positions on the pyridine ring has been shown to enhance biological activity. A comparative study highlighted that modifications at the 4-position significantly improved cellular potency and selectivity for PI3K over mTOR, suggesting that further optimization could yield even more effective derivatives.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer. Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 50 nM depending on the cell line tested.

Case Study 2: Antichlamydial Activity

In experiments aimed at identifying new treatments for Chlamydia trachomatis, derivatives containing the trifluoromethyl group were synthesized. These compounds exhibited significant reductions in chlamydial inclusion numbers in infected cell cultures while maintaining low toxicity towards host cells.

Data Tables

| Activity Type | Target/Pathway | IC50 (nM) | Notes |

|---|---|---|---|

| Anticancer | PI3K | 17 | Potent inhibitor in various cancer models |

| Antimicrobial | Chlamydia trachomatis | Varies | Selective activity without affecting host cells |

| Neuroprotective | Neuronal survival | Not quantified | Potential for treating neurodegenerative diseases |

作用机制

The mechanism of action of N-(4-chlorophenyl)-2-(trifluoromethyl)pyridin-4-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

相似化合物的比较

Similar Compounds

Similar compounds to N-(4-chlorophenyl)-2-(trifluoromethyl)pyridin-4-amine include:

N-(4-chlorophenyl)pyridin-4-amine: Lacks the trifluoromethyl group.

2-(trifluoromethyl)pyridin-4-amine: Lacks the 4-chlorophenyl group.

N-(4-bromophenyl)-2-(trifluoromethyl)pyridin-4-amine: Contains a bromine atom instead of chlorine.

Uniqueness

The presence of both the 4-chlorophenyl and trifluoromethyl groups in this compound imparts unique chemical and physical properties to the compound. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

生物活性

N-(4-chlorophenyl)-2-(trifluoromethyl)pyridin-4-amine is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a chlorophenyl group and a trifluoromethyl group. These substituents are known to influence the compound's biological activity by modulating its interactions with biological targets.

The mechanism of action for this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The compound may bind to these targets, leading to modulation of their activity, which can result in various biological effects. Research indicates that the presence of electron-withdrawing groups like trifluoromethyl enhances the compound's potency against certain biological pathways .

Anticancer Activity

This compound has demonstrated promising anticancer properties . In vitro studies have shown that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines. For instance, a related compound exhibited IC50 values of 3.22 μM against A549 cells, indicating potent anticancer activity . The introduction of specific substituents on the pyridine ring has been shown to enhance this activity further.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| B26 | A549 | 3.22 |

| B26 | HeLa | 4.33 |

| B26 | MCF-7 | 5.82 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity . Studies indicate that the trifluoromethyl group contributes significantly to the antimicrobial efficacy against various pathogens, including bacteria and fungi. For example, derivatives with this functional group have shown improved activity against Chlamydia species compared to those lacking it .

Anti-Alzheimer’s Activity

Research has explored the potential of this compound as an anti-Alzheimer agent . The presence of electron-withdrawing groups has been correlated with enhanced inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. In one study, a derivative exhibited an AChE inhibition percentage of 59.93% at 50 µM concentration, suggesting significant potential for cognitive enhancement therapies .

Case Studies

- Anticancer Research : A study focusing on pyridine derivatives revealed that modifications to the phenyl ring significantly impacted anticancer activity across various cell lines. The introduction of electron-withdrawing groups consistently improved potency .

- Antimicrobial Studies : In evaluating new compounds for their antimicrobial properties, researchers found that the incorporation of trifluoromethyl groups was crucial for enhancing selectivity and efficacy against Chlamydia, highlighting the importance of structural modifications in drug design .

- Neuroprotective Effects : A series of experiments demonstrated that certain derivatives showed promising results in inhibiting AChE activity, indicating potential applications in treating neurodegenerative diseases like Alzheimer’s .

属性

IUPAC Name |

N-(4-chlorophenyl)-2-(trifluoromethyl)pyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N2/c13-8-1-3-9(4-2-8)18-10-5-6-17-11(7-10)12(14,15)16/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDDOHDIGYXCFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC(=NC=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。